

# The Chronic Liver Disease Questionnaire: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CLDQ

Cat. No.: B1396496

[Get Quote](#)

The Chronic Liver Disease Questionnaire (**CLDQ**) is a widely utilized, disease-specific patient-reported outcome (PRO) instrument designed to measure the health-related quality of life (HRQOL) in individuals with chronic liver disease.<sup>[1][2][3]</sup> Developed to be brief and easy to administer, the **CLDQ** has become a crucial tool in both clinical practice and research, including drug development, for assessing the impact of liver disease and its treatments from the patient's perspective.<sup>[2][3]</sup>

## Core Instrument and Scoring Methodology

The original **CLDQ** consists of 29 items that cover six distinct domains of a patient's life: Abdominal Symptoms, Fatigue, Systemic Symptoms, Activity, Emotional Function, and Worry.<sup>[1][3][4]</sup> Patients respond to each item based on their experiences over the preceding two weeks, using a 7-point Likert scale where 1 signifies "all of the time" and 7 indicates "none of the time".<sup>[1][5]</sup> A higher score on the **CLDQ** is indicative of a better health status.<sup>[6]</sup>

The scoring is calculated by averaging the scores for the items within each domain to generate a domain score. The overall **CLDQ** score is the mean of the scores from all 29 items or the average of the six domain scores.<sup>[1][5]</sup>

## Disease-Specific Adaptations

The versatility of the **CLDQ** has led to the development and validation of several disease-specific versions to more accurately capture the nuances of different liver conditions. These adaptations include:

- **CLDQ-HCV:** For patients with Hepatitis C virus infection.[7][8]
- **CLDQ-HBV:** For patients with Hepatitis B virus infection.[6]
- **CLDQ-NAFLD/NASH:** For patients with non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.[6][9]
- **CLDQ-PSC:** For patients with primary sclerosing cholangitis.[6][8][10]

## Psychometric Validation: A Summary of Key Quantitative Data

The **CLDQ** and its variants have undergone rigorous psychometric testing across various patient populations and in numerous languages, consistently demonstrating high reliability and validity.

### Reliability

Internal consistency, a measure of how well the items within a domain relate to each other, is typically assessed using Cronbach's alpha. Test-retest reliability evaluates the stability of the questionnaire over time.

| Study/Version                        | Patient Population                      | Cronbach's Alpha (Overall) | Cronbach's Alpha (Domains)         | Test-Retest Reliability (ICC)                                 |
|--------------------------------------|-----------------------------------------|----------------------------|------------------------------------|---------------------------------------------------------------|
| Original CLDQ (Thai Validation)      | 150 patients with chronic liver disease | 0.96                       | > 0.93                             | 0.88 (average score), 0.68-0.90 (domains) <a href="#">[4]</a> |
| CLDQ-HCV                             | 4142 patients in clinical trials        | Not Reported               | 0.84 - 0.94                        | 0.84 - 0.93 <a href="#">[7]</a>                               |
| CLDQ (Indonesian Validation)         | 52 patients with liver cirrhosis        | Not Reported               | ≥ 0.7                              | > 0.7 <a href="#">[11]</a>                                    |
| CLDQ (Serbian Validation)            | Not specified                           | 0.93                       | > 0.70 (except "Activity" at 0.49) | Not Reported <a href="#">[12]</a>                             |
| CLDQ-PSC                             | 100 patients with PSC                   | Not Reported               | 0.85 - 0.94                        | Not Reported <a href="#">[6]</a><br><a href="#">[10]</a>      |
| CLDQ (Singapore-Mandarin Validation) | 242 patients with chronic liver disease | Not Reported               | > 0.70                             | Not Reported <a href="#">[1]</a>                              |
| CLDQ (Persian Validation)            | 155 liver transplantation candidates    | Not Reported               | 0.65 - 0.89                        | Not Reported <a href="#">[13]</a>                             |

## Validity

Construct validity is often established by correlating the **C LDQ** with a generic health survey, most commonly the Short-Form 36 (SF-36). Discriminant validity is demonstrated by the questionnaire's ability to differentiate between patients with varying disease severity.

| Study/Version                | Patient Population                      | Correlation with SF-36                                                                             | Discriminant Validity Findings                                                                                                                                             |
|------------------------------|-----------------------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CLDQ in NASH                 | 79 adults with NASH                     | Overall CLDQ score with SF-36 PCS (r=0.82, p<0.0001) and MCS (r=0.67, p<0.0001)[5]                 | Scores were independent of age, sex, and BMI, but the presence of diabetes was associated with reduced physical function.[5]                                               |
| CLDQ (Thai Validation)       | 150 patients with chronic liver disease | Average CLDQ score strongly correlated with the general health domain of SF-36 (P=0.69, P=0.01)[4] | Scores were highest in the normal group, lower in the compensated group, and lowest in the decompensated group.[4]                                                         |
| CLDQ-HCV                     | 4142 patients in clinical trials        | Domain correlations with similar SF-36 domains exceeded 0.8.[7]                                    | Discriminated best by the presence of cirrhosis and a history of psychiatric conditions (all P < 0.0001).[7]                                                               |
| CLDQ (Indonesian Validation) | 52 patients with liver cirrhosis        | Strong correlations between CLDQ and SF-36.[11]                                                    | Not explicitly reported.                                                                                                                                                   |
| CLDQ-PSC                     | 100 patients with PSC                   | Relevant items of SF-36 and CLDQ-PSC were highly correlated (all p<0.0001).[6][10]                 | Discriminated between patients with and without cirrhosis or its complications, obesity, history of depression, and weight loss (p<0.05 for all or select domains).[6][10] |

|                                      |                                         |                                                  |                                                                                                                                                                                                        |
|--------------------------------------|-----------------------------------------|--------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CLDQ (Singapore-Mandarin Validation) | 242 patients with chronic liver disease | Assessed using Spearman correlation coefficient. | A statistically significant decreasing trend in five of the six domains and the overall score was observed from non-cirrhotic to compensated and decompensated cirrhosis patients. <a href="#">[1]</a> |
| CLDQ (Serbian Validation)            | Not specified                           | Not explicitly reported.                         | Patients without cirrhosis had a higher total CLDQ score ( $4.86 \pm 1.05$ ) than those with Child's C cirrhosis ( $4.31 \pm 0.97$ ).<br><a href="#">[12]</a>                                          |

## Detailed Methodologies for Key Experiments

The validation of the **CLDQ** across different languages and disease-specific contexts follows a generally standardized protocol.

## Translation and Cross-Cultural Adaptation

The process of translating the **CLDQ** for use in new populations is a multi-step endeavor to ensure conceptual equivalence and cultural appropriateness.[\[4\]](#)

- Forward Translation: The original English questionnaire is translated into the target language by at least two independent, bilingual translators.
- Reconciliation: The translators and a recording observer synthesize the forward translations into a single, consensus version.
- Back Translation: The reconciled version is translated back into English by at least two independent, bilingual translators who have not seen the original version.

- Back Translation Review: The back translations are compared with the original questionnaire to identify any discrepancies in meaning.
- Cognitive Debriefing and Pretesting: The translated questionnaire is administered to a small group of patients (typically 5-10) from the target population to assess their understanding of the items and instructions.[4][11]
- Finalization: Based on the results of the back translation review and pretesting, a final version of the translated questionnaire is produced.

## Psychometric Validation Studies

Once a translated or adapted version of the **CLDQ** is finalized, it undergoes a comprehensive validation study.

- Study Design: These are typically cross-sectional studies involving a cohort of patients with a confirmed diagnosis of chronic liver disease.[1][11]
- Data Collection: Participants complete the new version of the **CLDQ**, often alongside a validated generic health survey like the SF-36, to allow for convergent validity assessment. [1][4][5] Demographic and clinical data, including disease etiology and severity (e.g., Child-Pugh score, MELD score), are also collected.[1][12]
- Reliability Assessment:
  - Internal Consistency: Cronbach's alpha is calculated for each domain and for the overall score. A value of  $\geq 0.70$  is generally considered acceptable.[1][4][11]
  - Test-Retest Reliability: A subset of patients completes the questionnaire a second time after a stable period (e.g., 1-4 weeks) to assess the consistency of the results over time.[4] The intraclass correlation coefficient (ICC) is often used for this analysis.
- Validity Assessment:
  - Construct Validity:
    - Convergent Validity: The correlation between the **CLDQ** domains and similar domains of the SF-36 is assessed using Spearman's rank correlation.[1][4]

- Discriminant Validity: The ability of the **CLDQ** to distinguish between groups of patients with different known clinical characteristics (e.g., presence or absence of cirrhosis, different Child-Pugh classes) is evaluated using methods like the Mann-Whitney test or ANOVA.[\[1\]](#)[\[12\]](#)
- Factor Analysis: Exploratory factor analysis may be performed to examine the underlying factor structure of the questionnaire and to see if it aligns with the original domain structure.[\[1\]](#)[\[12\]](#)

## Visualizing Key Processes

To better understand the workflow of developing and validating the **CLDQ** and its adaptations, the following diagrams are provided.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical validation of the chronic liver disease questionnaire for the Chinese population in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Development of a disease specific questionnaire to measure health related quality of life in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic liver disease questionnaire: Translation and validation in Thais - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliability and validity of the Chronic Liver Disease Questionnaire (CLDQ) in adults with non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a primary sclerosing cholangitis-specific health-related quality of life instrument: CLDQ-PSC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance and Validation of Chronic Liver Disease Questionnaire-Hepatitis C Version (CLDQ-HCV) in Clinical Trials of Patients with Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Website [eprovide.mapi-trust.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The Validity and Reliability of the Indonesian Version of the Chronic Liver Disease Questionnaire (CLDQ) in Measuring Quality of Life in Patients with Liver Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of the chronic liver disease questionnaire in Serbian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validity and reliability of Persian version of Chronic Liver Disease Questionnaire (CLDQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chronic Liver Disease Questionnaire: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1396496#key-publications-on-the-chronic-liver-disease-questionnaire>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)